tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate
Description
tert-Butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate (CAS: 1263051-60-0) is a carbamate-protected amine derivative featuring a naphthalen-2-yl substituent. The molecule consists of a central propane backbone with an amino group (-NH₂) at position 1, a tert-butyl carbamate (Boc) group at position 2, and a naphthalen-2-yl aromatic moiety at position 1 (Figure 1). This structure confers unique steric and electronic properties due to the bulky tert-butyl group and the planar, hydrophobic naphthalene system. The compound is commonly employed as an intermediate in pharmaceutical synthesis, particularly for peptide modifications and protease inhibitor development . Its crystalline stability is influenced by hydrogen-bonding interactions between the carbamate carbonyl and the primary amine, as observed in related Boc-protected amines .
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-naphthalen-2-ylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12(20-17(21)22-18(2,3)4)16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-12,16H,19H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQIZTZWTUFJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC2=CC=CC=C2C=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthalene derivative. One common method involves the use of tert-butyl carbamate and a naphthalene-based amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthalene-based carboxylic acids.
Reduction: Formation of naphthalene-based amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and surface modification .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphthalene moiety allows for π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate and analogous compounds:
Hydrogen Bonding and Crystallography
- The target compound exhibits bifurcated N–H⋯O hydrogen bonds between the NH₂ group and carbamate carbonyl, stabilizing its crystal lattice .
- In contrast, the quinone derivative in forms centrosymmetric dimers via N–H⋯O and C–H⋯O interactions, with graph-set notation R₂²(10). This contrasts with the simpler chain motifs seen in Boc-protected aliphatic amines .
Biological Activity
tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse and authoritative sources.
- Chemical Formula : C₁₀H₁₃N₂O₂
- Molecular Weight : 194.23 g/mol
- IUPAC Name : this compound
- PubChem CID : 45072490
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with tert-butyl carbamate under controlled conditions. The process may include protecting groups to enhance yield and selectivity during synthesis.
The compound exhibits activity as a GHSR 1a agonist, which is significant in the context of metabolic regulation and appetite control. GHSR (Growth Hormone Secretagogue Receptor) activation influences various physiological processes, including energy homeostasis and growth hormone release.
Case Studies and Research Findings
- GHSR Agonism : In a study examining the effects of GHSR 1a agonists, this compound was shown to significantly stimulate appetite in rodent models, indicating its potential use in treating conditions like cachexia or anorexia .
- Neuroprotective Effects : Another investigation revealed that the compound could exhibit neuroprotective properties, potentially through modulation of neurotrophic factors. This suggests a role in neurodegenerative disease management .
- Cytotoxicity Tests : In vitro cytotoxicity assays indicated that this compound had selective toxicity against certain cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| GHSR Affinity | High |
| Cytotoxicity (IC50) | Varies by cell line |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
